Methyl-d3-isoeugenol

Stable isotope dilution Quantitative mass spectrometry Internal standardization

Methyl-d3-isoeugenol (C₁₁H₁₁D₃O₂, MW 181.25) is a deuterium-labeled analogue of methyl isoeugenol, the methyl ether of isoeugenol. As a stable isotope-labeled internal standard, it incorporates three deuterium atoms at non-exchangeable positions, providing a +3 Da mass shift relative to the unlabeled compound for unambiguous mass spectrometric differentiation.

Molecular Formula C11H11D3O2
Molecular Weight 181.246
Cat. No. B1165111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-d3-isoeugenol
SynonymsMethyl-d3-isoeugenol
Molecular FormulaC11H11D3O2
Molecular Weight181.246
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-d3-isoeugenol: Deuterated Phenylpropanoid Internal Standard for Isoeugenol Quantification in Complex Matrices


Methyl-d3-isoeugenol (C₁₁H₁₁D₃O₂, MW 181.25) is a deuterium-labeled analogue of methyl isoeugenol, the methyl ether of isoeugenol [1]. As a stable isotope-labeled internal standard, it incorporates three deuterium atoms at non-exchangeable positions, providing a +3 Da mass shift relative to the unlabeled compound for unambiguous mass spectrometric differentiation . This compound is employed in stable isotope dilution assays (SIDA) for quantitative analysis of isoeugenol and related phenylpropanoids in food, biological, and environmental matrices using GC-MS, LC-MS/MS, and HS-SPME-GC-MS methodologies [2].

Methyl-d3-isoeugenol: Why Unlabeled Methyl Isoeugenol and Other Deuterated Eugenol Derivatives Cannot Substitute in Quantitative SIDA Workflows


Substituting Methyl-d3-isoeugenol with unlabeled methyl isoeugenol or alternative deuterated eugenol derivatives introduces quantifiable analytical error and methodological compromise. Unlabeled internal standards lack the distinct mass shift required for matrix-matched isotope dilution, resulting in uncorrected ion suppression or enhancement effects that degrade accuracy and precision in complex sample matrices [1]. Alternative deuterated compounds such as d₃-eugenol or methyl eugenol-d₃ are structurally distinct phenylpropanoids with different chromatographic retention times, extraction recoveries, and ionization efficiencies relative to methyl isoeugenol; using a non-structurally matched internal standard violates the core principle of isotope dilution quantitation and yields systematically biased results [2]. Furthermore, in aqueous sample preparation workflows, isoeugenol itself exhibits documented instability relative to its deuterated counterpart, a factor that unlabeled standards cannot compensate for [3].

Methyl-d3-isoeugenol Evidence Guide: Quantified Differentiation Against Closest Analogs and Alternative Standards


Mass Spectrometric Resolution: Methyl-d3-isoeugenol vs. Unlabeled Methyl Isoeugenol

Methyl-d3-isoeugenol incorporates three deuterium atoms replacing three hydrogen atoms on the methoxy group, yielding a molecular mass of 181.25 Da compared to 178.23 Da for unlabeled methyl isoeugenol (C₁₁H₁₄O₂) . This +3.02 Da mass shift ensures complete baseline resolution in MS and MS/MS detection, enabling accurate isotopic peak area ratio calculations for SIDA quantitation without spectral interference from the native analyte [1].

Stable isotope dilution Quantitative mass spectrometry Internal standardization

Structural Fidelity: Methyl-d3-isoeugenol vs. Methyl Eugenol-d₃ as Internal Standard for Methyl Isoeugenol

Methyl isoeugenol and methyl eugenol are distinct phenylpropanoid isomers with different chromatographic retention behavior. In a validated UPLC-MS/MS method for simultaneous determination of six eugenol derivatives in aquatic products, methyl isoeugenol and methyl eugenol exhibited different retention times and were quantified as separate analytes with individual calibration ranges [1]. Using methyl eugenol-d₃ as an internal standard for methyl isoeugenol would violate the fundamental SIDA requirement that the internal standard be chemically identical to the analyte, introducing extraction recovery and ionization efficiency discrepancies.

Phenylpropanoid analysis SIDA method validation Aquatic food safety

Aqueous Stability: Deuterated Internal Standard vs. Native Isoeugenol in Sample Preparation

In a 2024 study developing an HS-SPME-GC-MS method for isoeugenol in aquaculture products, it was observed that native isoeugenol exhibited measurable instability in the presence of water during sample homogenization, whereas the deuterated standard d₃-eugenol remained stable under identical conditions [1]. This necessitated a 50°C, 1-hour heating equilibration step to standardize degradation before analysis. Methyl-d3-isoeugenol, by virtue of deuterium incorporation at non-exchangeable positions, is expected to confer comparable aqueous stability advantages over unlabeled methyl isoeugenol in sample preparation workflows involving aqueous homogenization.

Aquaculture residue analysis Sample preparation stability HS-SPME-GC-MS

Matrix Effect Compensation: Deuterated vs. Unlabeled Internal Standard in Complex Matrices

Deuterated internal standards co-elute with their native analytes and exhibit nearly identical extraction recovery and ionization response, thereby compensating for matrix-induced ion suppression or enhancement [1]. In contrast, unlabeled internal standards (structurally dissimilar compounds) do not co-elute and thus fail to correct for analyte-specific matrix effects [2]. In the 2024 aquaculture method, the use of d₃-eugenol as internal standard yielded excellent method performance with recoveries of 97-99% and precision of 5-13% RSD across multiple fish matrices [3].

Matrix effects LC-MS/MS quantitation Ion suppression

Methyl-d3-isoeugenol: Priority Research and Industrial Applications Based on Verified Differentiation Evidence


Quantitative Analysis of Methyl Isoeugenol in Aquaculture Products for Regulatory Compliance

Methyl-d3-isoeugenol serves as the optimal internal standard for GC-MS or LC-MS/MS quantitation of methyl isoeugenol residues in fish, shrimp, and other aquaculture matrices. The +3 Da mass shift enables accurate SIDA without spectral interference from the native analyte [1]. Method performance using structurally matched deuterated standards in this matrix class has demonstrated 97-99% recoveries and 5-13% RSD precision, supporting compliance with residue testing requirements such as the 200 ng/g target testing level for isoeugenol in aquaculture [2].

Metabolic Fate and ADME Studies of Methyl Isoeugenol in Biological Systems

In pharmacokinetic and metabolism studies of methyl isoeugenol, Methyl-d3-isoeugenol provides a chemically identical tracer that can be differentiated from the unlabeled compound by MS. This enables accurate tracking of absorption, distribution, metabolism, and excretion (ADME) without the confounding effects of alternative internal standards that differ in structure and behavior [1]. The three deuterium atoms at non-exchangeable positions ensure the label remains intact throughout metabolic transformations that do not involve the methoxy moiety [2].

Food Flavor and Fragrance Authenticity and Adulteration Testing

Methyl isoeugenol is a natural food flavor constituent of essential oils from Pimenta pseudocaryophyllus (93.7% content) and other botanical sources [1]. Methyl-d3-isoeugenol enables accurate SIDA quantitation of methyl isoeugenol in complex food matrices (beverages, baked goods, confectionery) at ppb concentrations, with the deuterated internal standard correcting for matrix effects that would otherwise compromise accuracy using unlabeled internal standards [2]. This supports authenticity verification and adulteration detection in natural flavor products.

Environmental Fate and Exposure Assessment Studies

For environmental monitoring of methyl isoeugenol release from agricultural applications or industrial effluents, Methyl-d3-isoeugenol provides the necessary structural identity for accurate SIDA quantitation in water, soil, and sediment matrices. The documented aqueous stability advantage of deuterated phenylpropanoid standards over native analytes [1] is particularly relevant in environmental water samples where prolonged sample holding times may be required before analysis.

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